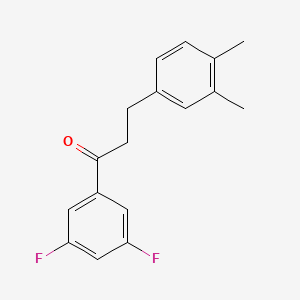

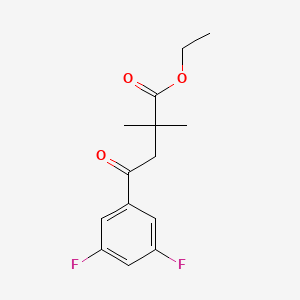

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is a chemical compound with the molecular formula C12H10F2O4 . It has a molecular weight of 256.2 .

Physical And Chemical Properties Analysis

The boiling point of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is predicted to be 355.3±32.0 °C. The compound has a predicted density of 1.307±0.06 g/cm3 (at 20 °C and 760 Torr). Its pKa is predicted to be 6.53±0.50 .

科学研究应用

Asymmetric Synthesis

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, related to Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate, has been synthesized via an asymmetric aldol reaction. This process investigates the impact of various reaction conditions, including catalyst type and amount, reaction time, and solvent, achieving a product yield of 75% with an enantioselectivity of 73% (Wang Jin-ji, 2014).

Regioselective Synthesis

A study focused on regioselective synthesis involving Ethyl 4,4,4-trifluoro-3-oxo-butyrate, closely related to the compound , demonstrated the production of various pyridine derivatives. This synthesis is pivotal in developing compounds with potential applications in various chemical and pharmaceutical fields (Yi Yang et al., 2013).

Biosynthesis in Winemaking

Ethyl 4-oxobutyrate, similar to Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate, has been studied in the context of winemaking. It's involved in the biosynthesis of gamma-butyrolactone and other compounds in sherry, indicating its importance in the fermentation process and flavor development in wines (G. Fagan et al., 1981).

Reaction with Hydrazines

Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, structurally similar to the target compound, reacts with substituted hydrazines to produce various pyrazoles. This study highlights the compound's versatility in synthesizing diverse organic molecules (E. I. Mikhed’kina et al., 2009).

Synthesis of Pharmaceutical Intermediates

Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, closely related to the compound , has been synthesized as an intermediate in producing antiobesity agents. This demonstrates the compound's potential as a precursor in pharmaceutical manufacturing (Hao Zhi-hui, 2007).

属性

IUPAC Name |

ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-10(15)7-11(16)6-9/h5-7H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBETYUOFHRBTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645642 |

Source

|

| Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | |

CAS RN |

898753-62-3 |

Source

|

| Record name | Ethyl 3,5-difluoro-α,α-dimethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。